molecular formula C21H29N3O2S B6100452 1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol

Cat. No.: B6100452
M. Wt: 387.5 g/mol
InChI Key: MMUKRQHMMBDUKP-UHFFFAOYSA-N
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Description

1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a pyridine ring, a thiomorpholine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative, which can be achieved by reacting 2-chloromethylpyridine with an appropriate amine under basic conditions.

    Thiomorpholine Ring Formation: The thiomorpholine ring is introduced through a nucleophilic substitution reaction, where a thiol group reacts with an epoxide or a halide precursor.

    Phenoxy Group Introduction: The phenoxy group is attached via an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalysts: Using catalysts such as palladium or copper to enhance reaction rates.

    Solvents: Selecting suitable solvents like ethanol or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction kinetics and product stability.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dimethyl sulfoxide (DMSO), acetonitrile.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols and Amines: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)ethylamine: A simpler pyridine derivative with similar structural features.

    2-(Pyridin-2-yl) Pyrimidine Derivatives: Compounds with a pyridine ring and additional heterocyclic structures.

Uniqueness

1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of a pyridine ring, a thiomorpholine ring, and a phenoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c25-20(16-24-11-13-27-14-12-24)17-26-21-7-2-1-5-18(21)15-22-10-8-19-6-3-4-9-23-19/h1-7,9,20,22,25H,8,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUKRQHMMBDUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(COC2=CC=CC=C2CNCCC3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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